

# No Publicly Available Data for JKC 302 in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | JKC 302 |           |
| Cat. No.:            | B115638 | Get Quote |

Despite a comprehensive search of scientific literature and public databases, no information was found regarding a compound designated as "**JKC 302**." Therefore, the requested detailed Application Notes and Protocols, including dosage, administration, and signaling pathways in rat models, cannot be provided.

The search for "**JKC 302**" and related terms did not yield any preclinical or clinical studies. This suggests that "**JKC 302**" may be an internal compound code not yet disclosed in public research, a misnomer, or a compound that has not progressed to the stage of in vivo studies in animal models.

While the query for "**JKC 302**" was unproductive, the search did identify several other investigational compounds with "302" in their designation, such as:

- TH-302: A hypoxia-activated prodrug investigated for the treatment of solid tumors.
- QN-302: A G-quadruplex (G4) targeting agent being explored for cancer therapy, including pancreatic cancer.[1][2][3]
- MT-302: An in vivo CAR therapy for epithelial tumors.[4]
- RMC-6236 (RASolute 302): A novel RAS(ON) inhibitor for the treatment of metastatic pancreatic ductal adenocarcinoma.[5]



It is important to note that these compounds are distinct from the requested "**JKC 302**" and have different mechanisms of action.

Without any available data, it is impossible to generate the requested quantitative data tables, experimental protocols, or signaling pathway diagrams. Researchers, scientists, and drug development professionals seeking information on "**JKC 302**" are advised to consult internal documentation or contact the originating institution for details.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. qlgntx.com [qlgntx.com]
- 3. The G-quadruplex experimental drug QN-302 impairs liposarcoma cell growth by inhibiting MDM2 expression and restoring p53 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [No Publicly Available Data for JKC 302 in Rat Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b115638#jkc-302-dosage-and-administration-in-rat-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com